molecular formula C11H13ClO2 B8496413 Ethyl 2-chloro5-ethyl-benzoate

Ethyl 2-chloro5-ethyl-benzoate

Cat. No.: B8496413
M. Wt: 212.67 g/mol
InChI Key: DEGZEGITMGEDTM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-ethyl-benzoate is a benzoate ester derivative characterized by a chloro (-Cl) substituent at the 2-position and an ethyl (-C₂H₅) group at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₂ (calculated based on structural analysis), with a molecular weight of 212.67 g/mol.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-chloro-5-ethylbenzoate

InChI

InChI=1S/C11H13ClO2/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h5-7H,3-4H2,1-2H3

InChI Key

DEGZEGITMGEDTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group (-Cl) on the aromatic ring acts as a leaving group, undergoing nucleophilic substitution under appropriate conditions. This reaction is influenced by the electron-withdrawing effect of the chloro substituent, which activates the ring for substitution.

Key Reagents and Conditions

Nucleophile Reagent Conditions Product
Hydroxide (OH⁻)Aqueous NaOHReflux in ethanol/water mixture2-Hydroxy-5-ethyl-benzoic acid ethyl ester
Amine (NH₃)NH₃ gas, CuCl catalyst40–50°C for 5–8 hours2-Amino-5-ethyl-benzoic acid ethyl ester
Thiophenol (S⁻)Thiophenol, K₂CO₃Polar aprotic solvent (DMF) at 80°C2-Phenylthio-5-ethyl-benzoic acid ethyl ester

Mechanism : The chloro group is replaced by the nucleophile via an aromatic nucleophilic substitution (SNAr) mechanism. The reaction proceeds through the formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing chloro group.

Elimination Reactions

The ethyl group (-CH₂CH₃) on the aromatic ring can undergo elimination to form an alkene, depending on reaction conditions. This typically involves dehydrohalogenation or β-elimination under basic or acidic environments.

Reaction Conditions and Products

Elimination Type Reagent Conditions Product
DehydrohalogenationNaOH, ethanolReflux (60–80°C)2-Chloro-4-vinylbenzoic acid ethyl ester
β-EliminationH₂SO₄, heat150–200°C2-Chloro-4-vinylbenzoic acid ethyl ester

Mechanism : The ethyl group undergoes elimination to form a double bond via an E2 mechanism, facilitated by strong bases or acids. The resulting vinyl group introduces new reactivity for further functionalization.

Oxidation Reactions

The ethyl substituent is susceptible to oxidation, converting into a ketone or carboxylic acid depending on the oxidizing agent and reaction conditions.

Oxidation Pathways

Oxidizing Agent Conditions Product
KMnO₄, H⁺Reflux in acidic aqueous solution2-Chloro-5-acetylbenzoic acid ethyl ester
CrO₃, H₂SO₄Jones oxidation (room temperature)2-Chloro-5-carboxybenzoic acid ethyl ester

Mechanism : Oxidation proceeds via electrophilic attack on the ethyl group, leading to cleavage of the C-C bond. The choice of oxidizing agent determines whether the product is a ketone or carboxylic acid.

Comparison of Reaction Efficiencies

The efficiency of substitution and elimination reactions depends on the nucleophile and reaction environment.

Reaction Type Nucleophile Yield Reaction Time
Hydroxide substitutionOH⁻75–80%4–6 hours
Amine substitutionNH₃85–90%5–8 hours
Thiophenolate substitutionS⁻70–75%8–10 hours

Kinetic and Mechanistic Insights

Oxidation reactions exhibit first-order kinetics with respect to the oxidizing agent and substrate. For example, oxidation of ethyl benzoate (a structural analog) by N-chloro compounds follows a rate law:
Rate=k[Ethyl benzoate][N-chloro compound]\text{Rate} = k[\text{Ethyl benzoate}][\text{N-chloro compound}]
where kk is the rate constant, influenced by pH and solvent polarity .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Property Ethyl 2-Methoxybenzoate Ethyl 2-Phenylacetoacetate Ethyl 2-Chloro-5-ethyl-benzoate (Inferred)
Molecular Formula C₁₀H₁₂O₃ C₁₂H₁₄O₃ C₁₁H₁₃ClO₂
Molecular Weight (g/mol) 180.20 206.24 212.67
Key Substituents 2-OCH₃ 2-phenyl, ketone 2-Cl, 5-C₂H₅
Electron Effects Electron-donating Electron-withdrawing (ketone) Electron-withdrawing (Cl)
Solubility Ethanol-miscible Not reported Likely ethanol-miscible
Applications Flavoring, synthesis Pharmaceutical precursors Potential agrochemicals/specialty chemicals

Research Findings and Trends

  • Substituent Impact : Electron-withdrawing groups (e.g., -Cl) typically reduce aromatic ring reactivity toward electrophiles but may enhance stability under acidic conditions. Ethyl groups increase lipophilicity, influencing solubility and bioavailability .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-chloro-5-ethyl-benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Ethyl 2-chloro-5-ethyl-benzoate can be synthesized via esterification of 2-chloro-5-ethyl-benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Optimization involves:

  • Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Catalyst loading : Titrating sulfuric acid (0.5–2 mol%) to minimize hydrolysis.
  • Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Always report catalyst ratios, solvent systems, and purification steps to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-chloro-5-ethyl-benzoate, and how should conflicting spectral data be resolved?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMQC to resolve overlapping signals from ethyl and chloro substituents.
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹.
  • Mass spectrometry (EI-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
    For conflicting data, cross-validate with alternative methods (e.g., X-ray crystallography) and compare with literature spectra. Document solvent effects (e.g., DMSO vs. CDCl₃ in NMR) to explain discrepancies .

Q. What safety protocols are essential when handling Ethyl 2-chloro-5-ethyl-benzoate in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation; avoid contact with oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs be applied to determine the molecular structure of Ethyl 2-chloro-5-ethyl-benzoate, and what challenges might arise during refinement?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals. Index and integrate reflections with SHELXS/SHELXD .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Challenges include:
    • Disorder in ethyl groups : Use PART and SUMP instructions to model split positions.
    • Twinned crystals : Apply TWIN/BASF commands if multiple lattices are detected.
    • Weak data : Optimize data-to-parameter ratio by constraining C–C/C–Cl bond lengths. Validate with R-factor convergence and Hirshfeld surface analysis .

Q. What strategies should be employed to analyze discrepancies in thermodynamic stability data for Ethyl 2-chloro-5-ethyl-benzoate across different studies?

Methodological Answer:

  • Controlled experiments : Replicate studies under identical conditions (solvent, temperature, pH).
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to compare theoretical vs. experimental ΔG values.
  • Data normalization : Account for impurities (e.g., residual solvents) via TGA/DSC analysis. Cross-reference studies that use standardized purity thresholds (>98%) and calibration methods .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of Ethyl 2-chloro-5-ethyl-benzoate in novel reaction environments?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects in polar/aprotic solvents (e.g., DMF vs. THF) to predict hydrolysis rates.
  • QM/MM hybrid methods : Study nucleophilic attack at the ester carbonyl group using software like GROMACS/ORCA.
  • Experimental correlation : Validate predictions via kinetic studies (e.g., UV-Vis monitoring of reaction intermediates). Publish raw computational parameters (basis sets, convergence criteria) to ensure reproducibility .

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